Lp-PLA2-IN-6

Lp-PLA2 inhibition rhLp-PLA2 assay tetracyclic pyrimidinone

Lp-PLA2-IN-6 (compound 18) is a sub-nanomolar tetracyclic pyrimidinone inhibitor of rhLp-PLA2 (pIC50 10.0). Its unique fused tetracyclic core—incorporating pyrimidinone, imidazole, and bridged cycloalkyl moieties—differentiates it from bicyclic pyrimidone inhibitors (e.g., darapladib). This scaffold divergence enables multi-compound target validation strategies, reducing confounds from off-target profiles or differential CNS penetration. A matched-pair analog (Lp-PLA2-IN-9, pIC50 10.1) is available for SAR studies. Ideal for Alzheimer’s, Parkinson’s, and neuroinflammation research.

Molecular Formula C25H21F5N4O3
Molecular Weight 520.5 g/mol
Cat. No. B12420213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLp-PLA2-IN-6
Molecular FormulaC25H21F5N4O3
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESC1CC2CCC3(C1)N2C4=CC(=NC(=O)N4C3)OCC5=CC(=C(C(=C5)F)OC6=CC(=NC=C6)C(F)(F)F)F
InChIInChI=1S/C25H21F5N4O3/c26-17-8-14(9-18(27)22(17)37-16-4-7-31-19(10-16)25(28,29)30)12-36-20-11-21-33(23(35)32-20)13-24-5-1-2-15(3-6-24)34(21)24/h4,7-11,15H,1-3,5-6,12-13H2
InChIKeyLMSKSPWBYRMBRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lp-PLA2-IN-6: Potent Tetracyclic Pyrimidinone Lp-PLA2 Inhibitor for Neurodegenerative Disease Research Procurement


Lp-PLA2-IN-6 (compound 18, CAS 2637485-13-1) is a tetracyclic pyrimidinone compound that functions as a potent inhibitor of recombinant human lipoprotein-associated phospholipase A2 (rhLp-PLA2) with a pIC50 of 10.0 . The compound belongs to a proprietary chemical series distinct from the pyrimidone-based inhibitors advanced to clinical development by GlaxoSmithKline (e.g., darapladib, rilapladib), and is structurally characterized by a fused tetracyclic core incorporating pyrimidinone, imidazole, and bridged cycloalkyl moieties . Lp-PLA2-IN-6 is primarily positioned for research applications in neurodegenerative disease models where Lp-PLA2 activity has been implicated in blood-brain barrier dysfunction and neuroinflammation .

Why In-Class Lp-PLA2 Inhibitors Cannot Substitute for Lp-PLA2-IN-6 in Targeted Research Applications


Lp-PLA2 inhibitors exhibit substantial structural and pharmacological heterogeneity despite sharing a common nominal target. Clinically evaluated inhibitors such as darapladib (a pyrimidone derivative) and rilapladib were optimized primarily for cardiovascular indications and demonstrate distinct physicochemical profiles, plasma protein binding characteristics, and tissue distribution patterns relative to tetracyclic pyrimidinone chemotypes [1]. The tetracyclic core of Lp-PLA2-IN-6 represents a distinct chemical scaffold that may confer differential binding kinetics, metabolic stability, and blood-brain barrier penetration potential compared to bicyclic or monocyclic Lp-PLA2 inhibitor classes [2]. Consequently, substitution with alternative Lp-PLA2 inhibitors—even those with comparable isolated enzyme potency—introduces confounding variables in experimental systems where scaffold-dependent off-target profiles, cellular permeability, or CNS exposure are relevant experimental parameters [3].

Lp-PLA2-IN-6 Quantitative Differentiation Evidence: Comparative Potency and Structural Distinction Data


rhLp-PLA2 Inhibitory Potency of Lp-PLA2-IN-6 Versus Same-Series Analog Lp-PLA2-IN-9

In a standardized recombinant human Lp-PLA2 (rhLp-PLA2) enzymatic assay, Lp-PLA2-IN-6 (compound 18) exhibits a pIC50 of 10.0, corresponding to an IC50 of approximately 0.1 nM. Its immediate structural analog from the same patent series, Lp-PLA2-IN-9 (compound 17), demonstrates a marginally higher pIC50 of 10.1 under identical assay conditions . This sub-nanomolar potency positions both compounds among the most potent Lp-PLA2 inhibitors reported, though the 0.1 log unit difference indicates Lp-PLA2-IN-9 possesses approximately 1.26-fold greater inhibitory potency in this isolated enzyme system.

Lp-PLA2 inhibition rhLp-PLA2 assay tetracyclic pyrimidinone

Comparative Enzyme Potency of Lp-PLA2-IN-6 Versus Clinically Advanced Inhibitor Darapladib

Cross-study comparison reveals that Lp-PLA2-IN-6 (rhLp-PLA2 pIC50 = 10.0; IC50 ≈ 0.1 nM) exhibits substantially greater isolated enzyme potency than the clinically evaluated Lp-PLA2 inhibitor darapladib, which demonstrates an IC50 of 35 nM (pIC50 = 7.46) against Lp-PLA2 in human whole plasma using 2-thio-PAF substrate [1][2]. This represents an approximate 350-fold difference in nominal potency, though direct comparison is constrained by differing assay matrices (recombinant enzyme vs. whole plasma) and substrate conditions. Darapladib's binding affinity to human Lp-PLA2 measured by ITC yields a Kd of 49.7 nM (pKd = 7.3), while its inhibitory constant (Ki) against recombinant human Lp-PLA2 is reported as 0.11 nM [1], the latter value being comparable to Lp-PLA2-IN-6's IC50.

Lp-PLA2 inhibitor potency comparison darapladib IC50

Tetracyclic Scaffold Differentiation from Clinical Lp-PLA2 Inhibitor Chemotypes

Lp-PLA2-IN-6 possesses a fused tetracyclic core structure (C25H21F5N4O3, MW 520.45) incorporating pyrimidinone, imidazole, and bridged cycloalkyl moieties, representing a structurally distinct chemotype from the bicyclic pyrimidone-based inhibitors darapladib and rilapladib that advanced to clinical development for cardiovascular indications . This tetracyclic architecture is explicitly claimed as a novel Lp-PLA2 inhibitor scaffold in patent literature, with the structural differentiation intended to explore pharmacological properties potentially distinct from earlier-generation Lp-PLA2 inhibitors, including altered tissue distribution and CNS penetration characteristics [1]. The compound contains multiple fluorine substitutions (difluoro and trifluoromethyl groups) that contribute to its physicochemical properties .

tetracyclic pyrimidinone chemical scaffold darapladib rilapladib Lp-PLA2

Lp-PLA2-IN-6: Priority Research Applications Based on Evidence-Supported Differentiation


Neurodegenerative Disease Models Requiring Potent Lp-PLA2 Inhibition

Lp-PLA2-IN-6 is positioned for research applications in Alzheimer's disease, Parkinson's disease, Huntington's disease, and vascular dementia models where Lp-PLA2 activity has been associated with blood-brain barrier dysfunction and neuroinflammatory processes [1]. The compound's sub-nanomolar potency (pIC50 = 10.0) enables robust target engagement at low concentrations, which is particularly valuable in CNS-relevant experimental systems where minimizing compound burden may reduce off-target confounds [2].

Structure-Activity Relationship Studies Within Tetracyclic Pyrimidinone Chemotype

The availability of Lp-PLA2-IN-6 (compound 18) alongside its direct analog Lp-PLA2-IN-9 (compound 17, pIC50 = 10.1) from the same patent series provides researchers with a matched-pair toolset for investigating subtle structural modifications within the tetracyclic pyrimidinone scaffold [1]. This enables systematic exploration of structure-activity relationships without the confounding variables introduced by comparing compounds from different chemical series or vendor sources [2].

Lp-PLA2 Pathway Validation Studies Requiring Chemically Distinct Tool Compounds

For researchers seeking to validate Lp-PLA2-dependent biological effects using orthogonal chemical tools, Lp-PLA2-IN-6 offers a tetracyclic chemotype distinct from the extensively characterized bicyclic pyrimidone inhibitors darapladib and rilapladib [1]. This scaffold divergence supports multi-compound target validation strategies where concordant phenotypic effects across structurally dissimilar Lp-PLA2 inhibitors strengthen causal inference regarding target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lp-PLA2-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.